3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide, or DBTMC, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a sulfur-containing compound that has a thiophene ring and two chlorine atoms attached to a benzene ring. DBTMC has a number of interesting properties, including a high boiling point, low melting point, and a low toxicity. It has been used in a variety of research applications, including as a catalyst, a reagent, and as a model compound for studying the effects of sulfur on biochemical and physiological processes.
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
One-Pot Synthesis of Indoles : Research has developed efficient one-pot methods for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, demonstrating the potential for creating complex molecules from simpler benzylsulfanyl precursors. This type of methodology could be applied to the synthesis of compounds like 3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide for exploring its reactivity and potential applications in medicinal chemistry or materials science (Kobayashi et al., 2013).
Coordination Chemistry : Studies on dinucleating P2N2S ligands forming cationic palladium complexes provide insights into the coordination chemistry potential of sulfur-containing ligands. Such research underlines the importance of sulfur ligands in the development of metal complexes with potential applications in catalysis and materials chemistry (Siedle et al., 2007).
Applications in Material Science
- Polymeric Materials : Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines has revealed materials with high refractive indices and small birefringence, alongside good thermomechanical stabilities. Such studies highlight the role of sulfur and thiophene derivatives in developing advanced materials with potential applications in optics and electronics (Tapaswi et al., 2015).
Biological Applications
- Antimicrobial and Anticancer Activities : The synthesis and evaluation of thiopyrimidine derivatives for cytotoxic activity against cancer cell lines demonstrate the potential biological activities of sulfur-containing compounds. This suggests that derivatives of 3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide could be explored for their biological activities, providing insights into their potential as therapeutic agents (Stolarczyk et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (potentially bacteria and viruses) to disrupt their normal functions, leading to their death .
Biochemical Pathways
Similar compounds have been found to interfere with the replication processes of bacteria and viruses, thereby inhibiting their growth and spread .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the literature. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on the actions of similar compounds, it may lead to the death of bacteria and viruses, thereby alleviating symptoms associated with infections caused by these pathogens .
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-16-13(17)12-11(4-5-18-12)19-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAWWLCINUJYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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